molecular formula C5H5KN2O3S B6193114 potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate CAS No. 2680533-17-7

potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B6193114
CAS No.: 2680533-17-7
M. Wt: 212.3
InChI Key:
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Description

Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of appropriate thiadiazole precursors with potassium salts under controlled conditions. One common method includes the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide in an aqueous medium. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Functionalized thiadiazole compounds with various substituents.

Scientific Research Applications

Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

  • Potassium 3-(methylthio)-1,2,4-thiadiazole-5-carboxylate
  • Potassium 3-(ethylthio)-1,2,4-thiadiazole-5-carboxylate
  • Potassium 3-(methoxyethyl)-1,2,4-thiadiazole-5-carboxylate

Comparison: Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate is unique due to its methoxymethyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate involves the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide.", "Starting Materials": [ "3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid", "Potassium hydroxide" ], "Reaction": [ "Dissolve 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid in a suitable solvent such as ethanol or methanol.", "Add potassium hydroxide to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate as a white solid." ] }

CAS No.

2680533-17-7

Molecular Formula

C5H5KN2O3S

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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